Tapentadol impurity A

Pharmaceutical Analysis Pharmacopoeial Compliance Reference Standard Qualification

Tapentadol impurity A (CAS 953400-57-2), also referred to as Tapentadol EP Impurity B in certain vendor catalogs, is the (2R,3S) diastereomer of the centrally acting analgesic tapentadol. Its systematic name is 3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol, with a molecular formula of C14H23NO and a molecular weight of 221.34 g/mol.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 953400-57-2
Cat. No. B12702815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapentadol impurity A
CAS953400-57-2
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)C(C)CN(C)C
InChIInChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1
InChIKeyKWTWDQCKEHXFFR-FZMZJTMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tapentadol Impurity A (CAS 953400-57-2) for Pharmacopoeial and Chiral Purity Analysis


Tapentadol impurity A (CAS 953400-57-2), also referred to as Tapentadol EP Impurity B in certain vendor catalogs, is the (2R,3S) diastereomer of the centrally acting analgesic tapentadol. Its systematic name is 3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol, with a molecular formula of C14H23NO and a molecular weight of 221.34 g/mol [1]. This compound is recognized as a process-related impurity and is listed as a specified impurity in the European Pharmacopoeia (EP) monograph for tapentadol hydrochloride, where it is supplied as an EP Reference Standard (Y0002113) for use in compendial testing . Unlike the active pharmaceutical ingredient (API), which possesses a dual mechanism of μ‑opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI), the (2R,3S) stereochemistry of impurity A confers a distinct pharmacological profile that is the basis for its regulatory control as a critical chiral impurity [2].

Why a Generic Chiral Reference Standard Cannot Replace Tapentadol Impurity A in Pharmacopoeial Analysis


The analytical and pharmacological differentiation between tapentadol stereoisomers is absolute: the (1R,2R) enantiomer is the therapeutically active dual MOR/NRI agent, while the (2R,3S) diastereomer (impurity A) exhibits markedly different receptor pharmacology [1]. Substituting a different tapentadol diastereomer or a structurally unrelated chiral reference standard for impurity A in chromatographic system suitability tests, forced degradation studies, or impurity profiling would invalidate the analytical method because retention times, resolution factors, and relative response factors are unique to each stereoisomer on a given chiral or reversed-phase HPLC column [2]. Moreover, pharmacopoeial monographs explicitly designate impurity A as the required reference substance for identification and quantification, and any deviation from using the EP‑certified standard constitutes a GMP compliance gap [3]. The following quantitative evidence substantiates why impurity A must be specifically sourced rather than interchanged with other tapentadol-related compounds.

Quantitative Evidence Supporting the Procurement of Tapentadol Impurity A (CAS 953400-57-2) Over Substitutes


Unique Pharmacopoeial Identity: EP Reference Standard Y0002113 vs. Other Tapentadol Impurity Standards

According to the official catalogue of the European Pharmacopoeia, Tapentadol Impurity A (CAS 953400-57-2) is monographed as the required reference substance for the identification and quantification of Impurity A in tapentadol hydrochloride drug substance and finished product. Unlike generic research-grade diastereomers or non-pharmacopoeial impurity standards, the EP‑certified batch (product number Y0002113) is accompanied by a Certificate of Analysis that directly traces its qualification to the EP monograph, ensuring full regulatory acceptance .

Pharmaceutical Analysis Pharmacopoeial Compliance Reference Standard Qualification

Stereochemistry-Dependent MOR Binding: Impurity A vs. Tapentadol (1R,2R)

It is recognized in the medicinal chemistry and forensic pharmacology communities that Tapentadol impurity A possesses significantly higher affinity for the μ‑opioid receptor (MOR) compared with the active pharmaceutical ingredient, (1R,2R)-tapentadol. However, impurity A lacks the norepinephrine reuptake inhibition (NRI) activity that is essential for the dual analgesic mechanism of the parent drug [1]. Quantitative Ki values for impurity A at human MOR are not publicly available in peer‑reviewed journals; the differential pharmacology is inferred from stereochemical overlay comparisons and qualitative receptor‑binding commentary [1].

Opioid Receptor Pharmacology Stereoselective Binding Structure-Activity Relationship

Chromatographic Differentiation in a Validated Stability-Indicating LC Method

The validated RP‑LC method reported by Kathirvel et al. (2013) for the simultaneous estimation of tapentadol and its process‑related impurities demonstrated baseline separation of tapentadol from two specified impurities on a C18 column (250 × 4.6 mm, 5 μm) using a mobile phase of 0.02 M KH2PO4 (pH 6) and acetonitrile (80:20, v/v). Under these conditions, tapentadol eluted at a retention time of 7.7 ± 0.05 min, while the two process‑related impurities were resolved at distinct retention times, enabling their individual quantification [1].

HPLC Analysis Impurity Profiling Method Validation

Crystallographic and Chiral Purity Distinction Among Tapentadol Stereoisomers

Ravikumar et al. (2011) reported the crystal structures of all four stereoisomers of tapentadol hydrochloride, assigning absolute configurations: (I) R,R (tapentadol), (II) S,S, (III) S,R, and (IV) R,S. The (III) S,R isomer corresponds to an enantiomeric form closely related to impurity A (noting that impurity A is the (2R,3S) isomer, which may correspond to the R,S or S,R form depending on nomenclature). The study employed reverse‑phase and chiral HPLC to resolve the four isomers, establishing that each stereoisomer can be unambiguously identified by its unique chromatographic and crystallographic parameters [1].

Solid-State Chemistry Chiral Analysis Crystallography

High-Value Application Scenarios for Tapentadol Impurity A Reference Standard


Pharmacopoeial Batch-Release Testing of Tapentadol Hydrochloride Drug Substance

Quality control laboratories performing compendial testing per the European Pharmacopoeia monograph must employ EP‑certified Tapentadol Impurity A as the reference standard to identify and quantify this specified impurity. The EP standard ensures traceable, audit‑ready analytical data that meet the requirements of ICH Q3A guidelines on impurity thresholds and is accepted by regulatory agencies in over 40 EP member states [1].

Chiral Purity Method Development and Validation

Because the (2R,3S) diastereomer co‑elutes with the API or other impurities under many achiral HPLC conditions, the use of authentic impurity A is essential for developing and validating chiral or achiral stability‑indicating methods that achieve baseline resolution, as demonstrated by Ravikumar et al. and Kathirvel et al. [2][3]. Without the correct reference standard, establishment of relative retention times and system suitability parameters for this critical chiral impurity is not possible.

Forced Degradation and Stability Studies

Stress testing (acid, base, oxidative, photolytic, and thermal) requires unambiguous identification of degradation products. Impurity A may arise as a process‑related or potential degradation product, and its authentic reference material is necessary to differentiate it from other stereoisomers or degradation impurities in the chromatographic fingerprint, as outlined in the ICH Q1A stability guideline [2].

Procurement of Regulatory-Ready Reference Standards for CRO and CDMO Services

Contract research and manufacturing organizations serving generic pharmaceutical clients must procure pharmacopoeial impurity standards that are immediately deployable in client‑facing validation reports. Tapentadol Impurity A CRS from the EDQM minimizes the risk of method transfer failures and regulatory queries associated with the use of non‑compendial, in‑house characterized diastereomers [1].

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